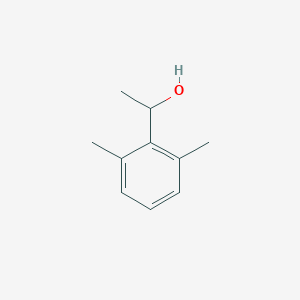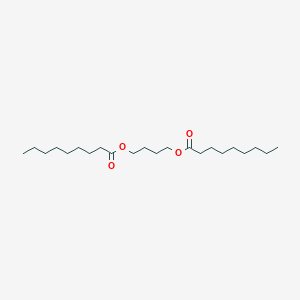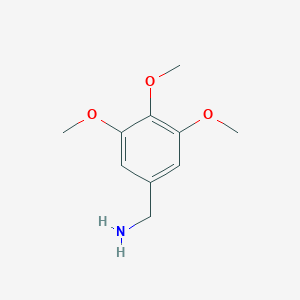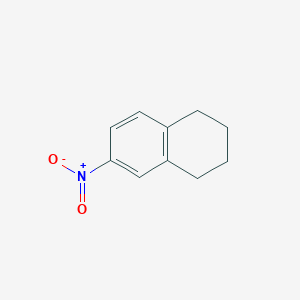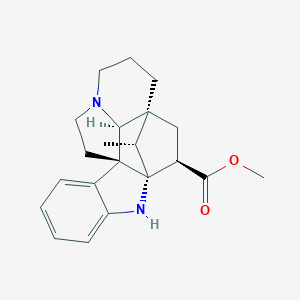
Dihydrovindolinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrovindolinine is a natural alkaloid compound that has been isolated from the leaves of the plant Catharanthus roseus. This compound has attracted significant attention from the scientific community due to its potential applications in the field of medicine. Dihydrovindolinine has been found to possess a wide range of biological activities, including anticancer, antihypertensive, and antidiabetic effects. In
科学研究应用
Dihydrovindolinine has been the subject of extensive scientific research due to its potential applications in medicine. The compound has been found to possess anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells. Dihydrovindolinine has also been found to have antihypertensive effects, and it has been proposed as a potential treatment for hypertension. In addition, the compound has been found to have antidiabetic effects, and it has been shown to improve glucose tolerance in animal models.
作用机制
The mechanism of action of dihydrovindolinine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Dihydrovindolinine has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
生化和生理效应
Dihydrovindolinine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In addition, dihydrovindolinine has been found to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibition leads to a decrease in the absorption of glucose, which can help to reduce blood glucose levels.
实验室实验的优点和局限性
Dihydrovindolinine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized or isolated from natural sources. In addition, dihydrovindolinine has been found to have low toxicity, which makes it a suitable candidate for further research. However, the low yield of dihydrovindolinine from natural sources can be a limitation for lab experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on dihydrovindolinine. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, hypertension, and diabetes. Further studies are also needed to fully understand the mechanism of action of dihydrovindolinine and its effects on various signaling pathways. Finally, the development of new derivatives of dihydrovindolinine with improved pharmacological properties is an area of research with great potential.
Conclusion:
In conclusion, dihydrovindolinine is a natural alkaloid compound with significant potential for applications in medicine. The compound has been found to possess anticancer, antihypertensive, and antidiabetic effects, and it has been the subject of extensive scientific research. While there are limitations to the use of dihydrovindolinine in lab experiments, the compound has several advantages, including its stability and low toxicity. Future research on dihydrovindolinine will focus on the development of more efficient synthesis methods, investigating its potential as a treatment for various diseases, and understanding its mechanism of action.
合成方法
The synthesis of dihydrovindolinine involves the isolation of the compound from the leaves of Catharanthus roseus. The plant is first extracted with a suitable solvent, and the extract is then subjected to chromatographic separation to obtain the pure compound. The yield of dihydrovindolinine from the plant is low, which has prompted researchers to develop alternative synthesis methods. Several synthetic approaches have been proposed, including the use of enzymatic and chemical methods.
属性
CAS 编号 |
17172-16-6 |
|---|---|
产品名称 |
Dihydrovindolinine |
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
InChI 键 |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
手性 SMILES |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
规范 SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



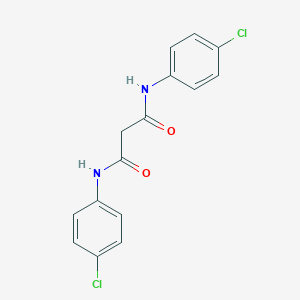

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

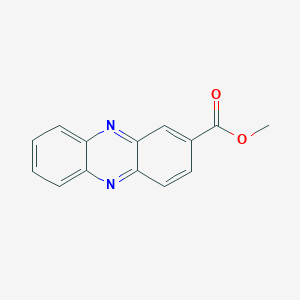
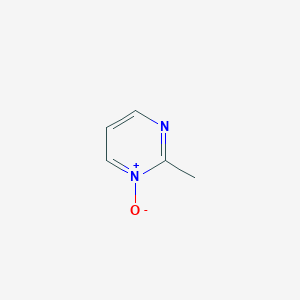

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
